molecular formula C4H4Na3O6P B2413962 Succinyl phosphonate trisodium salt

Succinyl phosphonate trisodium salt

Cat. No.: B2413962
M. Wt: 248.01 g/mol
InChI Key: QHBOYEUINLIJDF-UHFFFAOYSA-K
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Description

Succinyl phosphonate trisodium salt is a chemical compound known for its inhibitory effects on specific enzymes. It is particularly effective in inhibiting α-ketoglutarate dehydrogenase and 2-oxoglutarate dehydrogenase, which are crucial enzymes in cellular metabolism. This compound has shown significant potential in various scientific research applications, especially in the fields of biochemistry and pharmacology .

Scientific Research Applications

Succinyl phosphonate trisodium salt has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of succinyl phosphonate trisodium salt typically involves the reaction of succinic acid with phosphonic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The resulting compound is then purified through crystallization or other suitable methods .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Succinyl phosphonate trisodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate oxides, while reduction can produce phosphonate hydrides .

Mechanism of Action

The primary mechanism of action of succinyl phosphonate trisodium salt involves the inhibition of α-ketoglutarate dehydrogenase and 2-oxoglutarate dehydrogenase. These enzymes play a crucial role in the tricarboxylic acid cycle, which is essential for cellular energy production. By inhibiting these enzymes, the compound disrupts cellular metabolism, leading to various biochemical effects. This mechanism is particularly relevant in cancer research, where the compound has been shown to impair the viability of cancer cells in a metabolism-dependent manner .

Comparison with Similar Compounds

Uniqueness: Succinyl phosphonate trisodium salt stands out due to its high specificity and potency in inhibiting α-ketoglutarate dehydrogenase and 2-oxoglutarate dehydrogenase. Its unique structure allows for effective interaction with these enzymes, making it a valuable tool in biochemical and pharmacological research .

Properties

IUPAC Name

trisodium;4-oxo-4-phosphonatobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7O6P.3Na/c5-3(6)1-2-4(7)11(8,9)10;;;/h1-2H2,(H,5,6)(H2,8,9,10);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHBOYEUINLIJDF-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)P(=O)([O-])[O-])C(=O)[O-].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Na3O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.